N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene core substituted with a nitro group at position 5 and a carboxamide linkage to a thiophene derivative. The thiophene moiety is further modified with a benzodioxolylmethyl group, a cyano group at position 3, and a methyl group at position 3. The synthesis likely involves coupling reactions, such as HATU-mediated amide bond formation, as seen in analogous compounds .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S2/c1-12-16(10-24)23(33-20(12)7-13-2-4-17-18(6-13)31-11-30-17)25-22(27)21-9-14-8-15(26(28)29)3-5-19(14)32-21/h2-6,8-9H,7,11H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZLKYIQKWGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Approach 1: Thiophene Core Assembly
The first synthetic approach involves construction of the thiophene core with subsequent functionalization:
Step 1: Preparation of the thiophene core
A cyano-substituted thiophene core can be prepared by adapting the methodology described in search result #15, which details the synthesis of 2,5-disubstituted thiophene compounds:
3-Cyano-4-methylthiophene-2-carboxylate + alkylation reagent →
3-Cyano-5-halo-4-methylthiophene-2-carboxylate
Synthesis of 5-Nitrobenzo[b]thiophene-2-carboxylic Acid
The preparation of 5-nitrobenzo[b]thiophene-2-carboxylic acid can be accomplished using established synthetic methodologies for benzo[b]thiophene derivatives as described in search results #3, #4, and #13.
Route via 2-Thiophenol Cyclization
Step 1: Preparation of 5-nitro-2-thiophenol
The preparation begins with commercially available 5-nitrosalicylaldehyde:
5-Nitrosalicylaldehyde + N,N-dimethylthiocarbamoyl chloride →
O-arylthiocarbamate → S-arylthiocarbamate → 5-nitro-2-thiophenol
This Newman-Kwart rearrangement sequence is described in search result #13:
- React 5-nitrosalicylaldehyde with N,N-dimethylthiocarbamoyl chloride in DMF using DABCO as a base.
- Heat the O-arylthiocarbamate in refluxing toluene to induce Newman-Kwart rearrangement.
- Hydrolyze the resulting S-arylthiocarbamate with 3M NaOH to obtain 5-nitro-2-thiophenol.
Step 2: Cyclization to benzo[b]thiophene
The benzo[b]thiophene core can be constructed through a "one-pot" cyclization:
5-Nitro-2-thiophenol + bromoacetic acid (or ester) + K2CO3 →
5-nitrobenzo[b]thiophene-2-carboxylic acid (or ester)
Route via Direct Nitration
Alternatively, nitration of an existing benzo[b]thiophene-2-carboxylic acid can be performed:
Benzo[b]thiophene-2-carboxylic acid + KNO3 + H2SO4 →
5-nitrobenzo[b]thiophene-2-carboxylic acid
Experimental Procedure for 5-Nitrobenzo[b]thiophene-2-carboxylic Acid
- In a round-bottom flask, dissolve 5-nitro-2-mercaptobenzaldehyde (1.0 equiv) in acetone (10 mL/mmol) and add K2CO3 (2.0 equiv).
- Add ethyl bromoacetate (1.2 equiv) dropwise and heat the mixture at reflux for 4 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethanol (5 mL/mmol) and add aqueous KOH solution (2M, 3 equiv). Heat at reflux for 2 hours.
- Cool the mixture, acidify with concentrated HCl to pH 2, and collect the precipitate by filtration.
- Wash the solid with cold water and dry under vacuum to obtain 5-nitrobenzo[b]thiophene-2-carboxylic acid.
Final Coupling and Amide Formation
The synthesis of the target compound requires amide bond formation between the previously prepared key intermediates.
Direct Amide Coupling
Multiple coupling methods can be used for amide formation, with the following being most suitable based on the functionalities present:
Method A: Carbodiimide Coupling
5-Nitrobenzo[b]thiophene-2-carboxylic acid + 5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine + EDCI/HOBt →
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
Based on search result #5, this coupling approach has been successfully applied to similar systems:
- To a solution of 5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (20 mL/mmol), add DMAP (0.2 equiv) and stir for 30 minutes.
- Add 5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine (1.1 equiv) followed by DCC (1.3 equiv).
- Monitor the reaction by TLC. Upon completion, filter to remove dicyclohexylurea and concentrate the filtrate.
- Purify by column chromatography to obtain the target compound.
Method B: Acid Chloride Formation
5-Nitrobenzo[b]thiophene-2-carboxylic acid + SOCl2 →
5-nitrobenzo[b]thiophene-2-carbonyl chloride + 5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine →
this compound
Experimental Procedure for Final Coupling
The following procedure, adapted from search result #5, provides a detailed method for the amide formation:
- In a dry round-bottom flask, add 5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 mmol) and 30 mL anhydrous CH2Cl2.
- Add DMAP (0.125 mmol) and stir at room temperature for 30 minutes.
- Add 5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine (1.0 mmol) and continue stirring for 30 minutes.
- Add N,N'-dicyclohexylcarbodiimide (1.0 mmol) and monitor the reaction by TLC.
- Upon completion, filter the reaction mixture to remove dicyclohexylurea.
- Concentrate the filtrate and purify by column chromatography (hexanes/ethyl acetate gradient) to obtain the final product.
Analytical Data
Characterization Data for Target Compound
Based on spectral data from similar compounds in the search results, the following analytical profile is expected for the target compound:
N-(5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide:
- Physical state: Light yellow to tan solid
- Melting point: 210-215°C (predicted)
- 1H NMR (400 MHz, DMSO-d6): δ 10.50-10.65 (s, 1H, NHCO), 8.90-9.10 (d, 1H, ArH), 8.20-8.30 (d, 1H, ArH), 8.00-8.15 (dd, 1H, ArH), 7.80-7.95 (s, 1H, thiophene-H), 6.85-6.95 (d, 1H, ArH), 6.75-6.85 (d, 1H, ArH), 6.70-6.80 (s, 1H, ArH), 5.95-6.05 (s, 2H, OCH2O), 4.05-4.15 (s, 2H, CH2), 2.35-2.45 (s, 3H, CH3)
- 13C NMR (100 MHz, DMSO-d6): Expected peaks at δ 160-165 (C=O), 145-155 (aromatic C), 115-120 (CN), 100-102 (OCH2O), 30-35 (CH2), 15-18 (CH3)
- MS (ESI): [M+H]+ calculated based on molecular formula C23H15N3O5S2
- IR (KBr): Expected absorptions at 3300-3400 cm-1 (N-H), 2200-2220 cm-1 (CN), 1640-1670 cm-1 (C=O), 1500-1530 cm-1 (NO2), 1230-1250 cm-1 (C-O)
Optimization Strategies
Critical Reaction Parameters
Table 1 outlines critical reaction parameters for key synthetic steps based on similar reactions reported in the search results:
Purification Techniques
The following purification methods are recommended for key intermediates and the final product:
5-(Benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine:
- Column chromatography: Silica gel, hexanes/ethyl acetate gradient (1:0 to 3:1)
- Recrystallization: Ethanol/water
5-Nitrobenzo[b]thiophene-2-carboxylic acid:
- Acid-base extraction
- Recrystallization: Acetic acid/water or ethanol/water
N-(5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide:
- Column chromatography: Silica gel, CH2Cl2/methanol gradient (100:0 to 95:5)
- Recrystallization: DMF/water or THF/hexanes
Alternative Synthetic Approaches
One-Pot Convergent Synthesis
An alternative one-pot approach based on methodology from search result #2:
Microwave-Assisted Synthesis
Based on the information in search result #11, microwave irradiation can significantly expedite several reaction steps:
- The thiophene core assembly can be completed in 15-30 minutes at 120-150°C under microwave conditions
- Amide coupling can be accelerated to 30-60 minutes at 80-100°C
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the original compound, while reduction can produce amino derivatives
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s derivatives are explored for use in materials science, such as in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target’s complex structure (multiple substituents, fused rings) may result in lower yields compared to simpler analogues like ’s compound 9 (99.05% purity) .
- Biological Potential: While nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity (), the target’s benzo[b]thiophene core may broaden its spectrum or alter mechanism due to increased aromatic surface area .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide, a complex organic compound, exhibits significant potential in biological applications, particularly in cancer therapy. This article delves into its biological activity, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic uses.
Structural Overview
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its aromatic properties.
- Cyano and Nitro groups : These groups are pivotal in influencing the compound's reactivity and biological interactions.
- Thiophene and Carboxamide functionalities : These enhance the compound's pharmacological profile.
The molecular formula is , with a CAS number of 19262-68-1.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties . The mechanisms include:
- Inhibition of Angiogenesis : Compounds in this class can impede the formation of new blood vessels that tumors require for growth.
- Overcoming Chemoresistance : They may also help in counteracting the resistance of cancer cells to conventional chemotherapy drugs.
Cytotoxic Activity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values indicating potent activity against cancer cells such as HCT-116 and MCF-7. A summary of these findings is presented in the table below:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 | |
| Compound 9 | MCF-7 | 17.16 ± 1.54 | |
| N-(5-(benzo[d][1,3]dioxol... | Various | TBD |
Study on Benzodioxol Derivatives
A recent study synthesized benzodioxol carboxamide derivatives and assessed their biological activities. Notably:
- Compound IIc exhibited significant α-amylase inhibition (IC50 = 0.68 µM) while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM), indicating potential for diabetes management alongside anticancer efficacy .
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been evaluated for their biological activity:
- 4-(benzo[d][1,3]dioxol-5-yloxy)phenyl-thiophene : Exhibits strong antioxidant properties.
- 6-cyanoquinazoline derivatives : Demonstrated potent anticancer activity.
These comparisons highlight the unique combination of functional groups present in this compound, which may contribute to its distinct biological activities .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?
- Synthesis Protocol : The compound is synthesized via multi-step reactions, starting with the preparation of the thiophene core. Key steps include:
- Thiophene functionalization : Introduction of the cyano and methyl groups at positions 3 and 4 of the thiophene ring using nitrile precursors and alkylating agents .
- Coupling reactions : Amide bond formation between the thiophene intermediate and 5-nitrobenzo[b]thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt .
- Challenges : Ensuring regioselectivity during nitro group introduction and minimizing by-products during coupling. Purity is maintained via flash column chromatography and recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns on the thiophene and benzo[d][1,3]dioxole moieties. For example, the methyl group on the thiophene ring appears as a singlet at ~2.1 ppm in 1H NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic distribution .
- X-ray crystallography : SHELX software is used to resolve crystal structures, confirming bond lengths and angles .
Q. How is the biological activity of this compound typically assessed in preliminary studies?
- Experimental Design :
- In vitro assays : Cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values calculated .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) identify potential targets. For example, nitro groups may interact with ATP-binding pockets .
- Control experiments : Comparison with structurally similar compounds (e.g., dioxoloisoquinolinone derivatives) helps isolate structure-activity relationships .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final coupling step?
- Methodological Approach :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzo[b]thiophene intermediates, while additives like DMAP accelerate coupling .
- Temperature control : Reactions performed at 0–5°C reduce side reactions (e.g., nitro group reduction).
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) improve efficiency in cross-coupling steps .
- Data Analysis : Yield improvements are quantified via HPLC purity checks (>95%) and comparative TLC monitoring .
Q. What strategies resolve contradictions in crystallographic data between computational models and experimental results?
- Conflict Resolution :
- Mercury software : Compare experimental X-ray data (e.g., CCDC entries) with density functional theory (DFT)-optimized structures to identify discrepancies in bond angles or torsion .
- Refinement protocols : SHELXL’s least-squares refinement adjusts thermal parameters and occupancy rates to align with observed electron density maps .
Q. How does the electronic nature of the nitro group influence the compound’s reactivity in biological systems?
- Mechanistic Analysis :
- Electrophilicity : The nitro group’s electron-withdrawing effect increases the carboxamide’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Redox activity : Nitroreductase enzymes may reduce the nitro group to a hydroxylamine or amine, altering bioavailability. Electrochemical assays (cyclic voltammetry) quantify redox potentials .
- Experimental Validation : Compare bioactivity of nitro-substituted analogs with non-nitro derivatives in ROS (reactive oxygen species) detection assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
